Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate
Description
Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate is a quinoline derivative characterized by three key substituents:
- Position 3: Ethyl carboxylate group (–COOEt), enhancing lipophilicity and acting as a prodrug moiety.
- Position 4: (4-Methylphenyl)sulfanyl (–S–C₆H₄–CH₃), contributing steric bulk and moderate electron-withdrawing effects.
- Position 6: Methyl group (–CH₃), an electron-donating substituent that influences the quinoline ring’s electronic properties.
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)sulfanylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-4-23-20(22)17-12-21-18-10-7-14(3)11-16(18)19(17)24-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNLANYFQGKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and sulfanyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can also interact with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, ultimately leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents at positions 3, 4, and 6 in related quinoline derivatives:
*Calculated based on molecular formula C₂₀H₁₉NO₂S.
Key Structural and Functional Differences
Position 4 Modifications
- Target vs. Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate: Replacing the sulfanyl group with a hydroxyethylamino group introduces hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability compared to the lipophilic sulfanyl group .
- Target vs.
Position 6 Modifications
- Target vs. Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate: The trifluoromethyl group (–CF₃) at C6 is strongly electron-withdrawing, which could alter the quinoline ring’s electron density and reactivity compared to the electron-donating methyl group in the target compound .
Position 3 Modifications
- Target vs.
Biological Activity
Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate, a compound belonging to the quinoline family, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a quinoline core with a sulfanyl group attached to a methylphenyl moiety. The unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties .
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Effects
this compound has been studied for its anticancer potential. It appears to induce apoptosis in cancer cells through the intercalation with DNA, leading to cell cycle arrest and subsequent cell death. This property makes it a candidate for further development as an anticancer agent .
The compound's mechanism of action involves several pathways:
- DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Protein Interaction : The sulfanyl group can interact with various proteins, potentially inhibiting their functions and triggering apoptotic pathways in cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF-7). The results showed that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent anticancer effects. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased Annexin V staining .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with similar quinoline derivatives to assess the uniqueness of this compound.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-QC | Yes | Yes | Methylphenyl sulfanyl group |
| Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate | Moderate | Moderate | Lacks methyl substitution |
| Ethyl 6-methyl-4-(halophenyl)sulfanyl)-3-QC | Yes | Limited | Halogen substituents affect reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for synthesizing Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The compound likely requires multi-step synthesis, starting with quinoline core formation followed by sulfanyl group introduction. A typical approach involves:
Quinoline scaffold construction : Friedländer or Gould-Jacobs cyclization to form the quinoline backbone.
Sulfanyl group coupling : Thioether formation via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., CuI/ligand systems for C–S bond formation).
Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of the 4-methylthiophenol derivative. Evidence from analogous quinoline syntheses highlights the impact of reaction conditions on regioselectivity and by-product formation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for methyl (δ ~2.5 ppm), ethyl ester (δ ~1.3–4.3 ppm), and aromatic protons (δ ~6.8–8.5 ppm). The sulfanyl group’s electron-withdrawing effect may deshield adjacent protons .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns for Cl/F (if present).
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar quinolines .
Q. How do substituents like the 4-[(4-methylphenyl)sulfanyl] group influence solubility and stability?
- Methodological Answer :
- Solubility : The hydrophobic 4-methylphenyl group reduces aqueous solubility but enhances lipid membrane permeability. Use DMSO or DCM for dissolution in biological assays.
- Stability : The sulfanyl group may oxidize to sulfoxide under acidic conditions. Stability testing via accelerated degradation studies (40°C/75% RH) with LC-MS monitoring is recommended .
Advanced Research Questions
Q. How can discrepancies in reported biological activity (e.g., antibacterial vs. anticancer) be systematically addressed?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity, S. aureus for antibacterial tests) and control compounds (e.g., ciprofloxacin for bacteria).
- Mechanistic studies : Evaluate target engagement via enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) .
- Data normalization : Express IC50 values relative to internal controls to account for batch-to-batch variability .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or kinase domains. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous quinolines .
Q. What challenges arise in achieving regioselectivity during sulfanyl group installation, and how can they be mitigated?
- Methodological Answer :
- Challenge : Competing para/meta substitution due to electron-rich quinoline rings.
- Solutions :
Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer sulfanyl addition to the 4-position.
Catalytic systems : Pd/Cu catalysts with chelating ligands (e.g., 1,10-phenanthroline) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
